molecular formula C13H9BrFNO2 B13708919 7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic Acid

7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic Acid

Katalognummer: B13708919
Molekulargewicht: 310.12 g/mol
InChI-Schlüssel: NNLOOWHFRWTKGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with bromine, cyclopropyl, and fluorine groups, making it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by bromination and fluorination steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and cyclizations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, cyclopropyl, and fluorine groups can enhance its binding affinity and specificity. For example, in medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid is unique due to its specific combination of substituents, which can confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, can influence its interaction with molecular targets and its overall stability .

Eigenschaften

Molekularformel

C13H9BrFNO2

Molekulargewicht

310.12 g/mol

IUPAC-Name

7-bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C13H9BrFNO2/c14-9-5-12-7(3-10(9)15)8(13(17)18)4-11(16-12)6-1-2-6/h3-6H,1-2H2,(H,17,18)

InChI-Schlüssel

NNLOOWHFRWTKGY-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.